N-Methyl-4,4'-methylenedianiline

Übersicht

Beschreibung

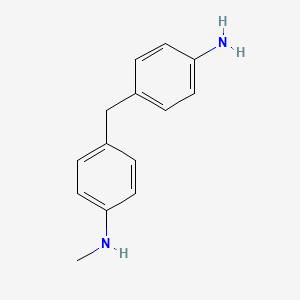

N-Methyl-4,4’-methylenedianiline is an organic compound with the chemical formula CH3NHC6H4CH2C6H4NH2. It is a derivative of 4,4’-methylenedianiline, where one of the amino groups is methylated. This compound is a colorless solid, although commercial samples can appear yellow or brown. It is primarily used as an intermediate in the production of various polymers and resins.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Methyl-4,4’-methylenedianiline is synthesized by the methylation of 4,4’-methylenedianiline using formaldehyde. The reaction involves the following steps:

Reactants: 4,4’-methylenedianiline and formaldehyde.

Catalyst: Solid acid catalyst.

Conditions: The reaction is carried out at a temperature range of 70 to 110°C under the protection of an inert gas.

Industrial Production Methods: In industrial settings, the synthesis of N-Methyl-4,4’-methylenedianiline follows similar steps but on a larger scale. The reaction mixture is subjected to centrifugal separation to remove the catalyst, followed by vacuum rectification to obtain the solid product. The final product is purified through recrystallization using ethanol .

Analyse Chemischer Reaktionen

N-Methyl-4,4’-methylenedianiline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert it back to its parent amine.

Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents.

Major Products:

Oxidation Products: Quinone derivatives.

Reduction Products: Parent amine (4,4’-methylenedianiline).

Substitution Products: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

N-Methyl-4,4’-methylenedianiline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of polymers such as polyamides, polyimides, and polyurethanes.

Biology: Studied for its potential effects on biological systems, including its metabolism and toxicity.

Medicine: Investigated for its potential use in drug development and as a biomarker for exposure to certain chemicals.

Industry: Extensively used in the production of high-performance polymers, epoxy resins, and adhesives.

Wirkmechanismus

N-Methyl-4,4’-methylenedianiline can be compared with other similar compounds such as:

4,4’-Methylenedianiline: The parent compound, which lacks the methyl group on the amino nitrogen.

4,4’-Diaminodiphenylmethane: Another derivative with similar structural features but different functional groups.

Bis(4-aminophenyl)methane: A related compound used in similar industrial applications.

Uniqueness: N-Methyl-4,4’-methylenedianiline is unique due to its specific methylation, which can influence its reactivity and interaction with other chemicals. This methylation can also affect its physical properties, such as solubility and melting point .

Vergleich Mit ähnlichen Verbindungen

- 4,4’-Methylenedianiline

- 4,4’-Diaminodiphenylmethane

- Bis(4-aminophenyl)methane

Biologische Aktivität

N-Methyl-4,4'-methylenedianiline (MDA) is a chemical compound primarily used in the production of polyurethane and other industrial applications. Its biological activity encompasses a range of effects, including potential mutagenicity, carcinogenicity, and various toxicological impacts on human health. This article reviews the available literature on the biological activity of MDA, focusing on its synthesis, antioxidant and antimicrobial properties, toxicological effects, and case studies.

Synthesis and Properties

MDA is synthesized through the reaction of aniline derivatives with formaldehyde. The introduction of methyl groups enhances its solubility and reactivity. Recent studies have explored modifications to MDA to create derivatives with improved biological properties. For instance, compounds derived from MDA have shown promising antioxidant and antimicrobial activities when tested against various pathogens.

Table 1: Antioxidant and Antimicrobial Activities of MDA Derivatives

| Compound Name | Antioxidant Activity (DPPH Scavenging %) | Antimicrobial Activity (Inhibition Zone mm) |

|---|---|---|

| MDA Derivative A | 85% | 15 |

| MDA Derivative B | 78% | 20 |

| MDA Derivative C | 90% | 18 |

The antioxidant activity was measured using the DPPH assay, while antimicrobial activity was evaluated through the disk diffusion method against common pathogens such as Staphylococcus aureus and Escherichia coli .

Toxicological Profile

MDA has been associated with various health risks. Studies indicate that it is readily absorbed through skin, inhalation, and oral routes. The compound has demonstrated mutagenic properties in bacterial assays (e.g., Salmonella typhimurium), indicating a potential risk for genetic damage .

Case Study: Epping Jaundice Incident

One notable case involving MDA was the "Epping Jaundice" incident in England, where individuals developed liver toxicity after consuming contaminated bread. This incident highlighted the compound's hepatotoxic potential .

Carcinogenicity

Research has shown that MDA is a probable human carcinogen. In long-term animal studies, dosed rodents exhibited increased incidences of tumors, particularly in the liver and kidneys . For example:

- Male Mice : Increased incidence of adrenal pheochromocytomas.

- Female Mice : Higher rates of malignant lymphomas.

These findings underscore the need for careful handling and regulation of MDA in industrial settings .

Metabolism and Excretion

MDA undergoes metabolic conversion primarily in the liver. The main metabolites identified include N-acetyl-MDA and N,N'-diacetyl-MDA. These metabolites are excreted mainly via urine, with minimal accumulation in tissues . The metabolism pathway suggests that rapid acetylation may enhance oxidative processes leading to increased toxicity.

Eigenschaften

IUPAC Name |

4-[[4-(methylamino)phenyl]methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-16-14-8-4-12(5-9-14)10-11-2-6-13(15)7-3-11/h2-9,16H,10,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEAOXXGXJLMFAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50181171 | |

| Record name | N-Methyl-4,4'-methylenedianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26628-67-1 | |

| Record name | 4-(4-Methylaminobenzyl)phenylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26628-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-4,4'-methylenedianiline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026628671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-4,4'-methylenedianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Aminobenzyl)-N-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.